molecular formula C37H60N10O14 B12631138 L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine CAS No. 918405-54-6

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine

Cat. No.: B12631138
CAS No.: 918405-54-6
M. Wt: 868.9 g/mol
InChI Key: LFSZODAPCLZLCC-YEEHSVBKSA-N
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Description

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine is a peptide composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling reaction: where the activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection steps: to remove protecting groups from the amino acids, allowing for further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: This can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reactions: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to the desired biological response. The molecular targets and pathways involved vary based on the peptide’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of tyrosine, serine, threonine, lysine, valine, alanine, and asparagine in a specific order allows for unique interactions and biological activities compared to other peptides.

Properties

CAS No.

918405-54-6

Molecular Formula

C37H60N10O14

Molecular Weight

868.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H60N10O14/c1-17(2)28(35(58)41-18(3)30(53)43-24(37(60)61)14-27(40)52)46-32(55)23(7-5-6-12-38)42-33(56)25(15-48)45-36(59)29(19(4)50)47-34(57)26(16-49)44-31(54)22(39)13-20-8-10-21(51)11-9-20/h8-11,17-19,22-26,28-29,48-51H,5-7,12-16,38-39H2,1-4H3,(H2,40,52)(H,41,58)(H,42,56)(H,43,53)(H,44,54)(H,45,59)(H,46,55)(H,47,57)(H,60,61)/t18-,19+,22-,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

LFSZODAPCLZLCC-YEEHSVBKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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